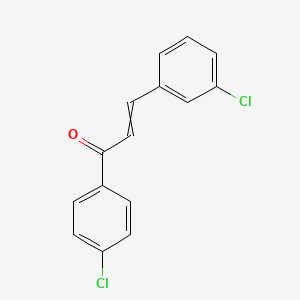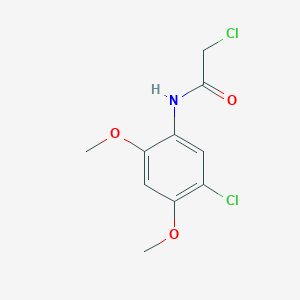
C12-13 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C12-13 alcohol, are a class of fatty alcohols that consist of a mixture of linear and branched chain alcohols with 12 to 13 carbon atoms. These alcohols are typically used in the production of surfactants, lubricants, and plasticizers due to their excellent emulsifying and solubilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C12-13 alcohol, are commonly synthesized through the hydrogenation of fatty acids or fatty acid methyl esters derived from natural oils and fats. The hydrogenation process involves the use of a metal catalyst, such as nickel or copper, under high pressure and temperature conditions .
Industrial Production Methods: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form aldehydes, which are subsequently hydrogenated to yield the desired alcohols .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a metal catalyst.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
C12-13 alcohol, have a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of alcohols, C12-13, primarily involves their ability to interact with and disrupt lipid membranes. The hydrophobic alkyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to the solubilization of membrane-bound proteins and other hydrophobic molecules .
Comparaison Avec Des Composés Similaires
1-Dodecanol (Lauryl Alcohol): A primary alcohol with a 12-carbon chain, commonly used in the production of surfactants and detergents.
Iso-tridecanol: A branched alcohol with a 13-carbon chain, used in the formulation of lubricants and plasticizers.
1-Tetradecanol (Myristyl Alcohol): A primary alcohol with a 14-carbon chain, utilized in personal care products and cosmetics.
Uniqueness: C12-13 alcohol, are unique due to their mixture of linear and branched chain structures, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances their effectiveness as emulsifiers and solubilizing agents in various applications .
Propriétés
Numéro CAS |
75782-86-4 |
|---|---|
Formule moléculaire |
C13H30O |
Poids moléculaire |
202.38 g/mol |
Nom IUPAC |
dodecan-1-ol;methane |
InChI |
InChI=1S/C12H26O.CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;1H4 |
Clé InChI |
WWYHAQDAMPXWSI-UHFFFAOYSA-N |
SMILES |
C.CCCCCCCCCCCCO |
SMILES canonique |
C.CCCCCCCCCCCCO |
| 75782-86-4 | |
Description physique |
Liquid |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


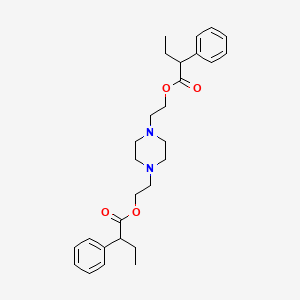
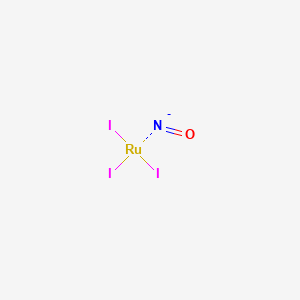


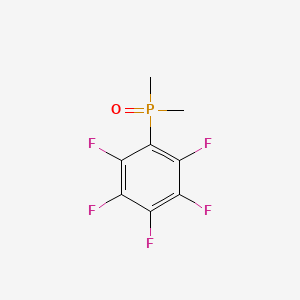
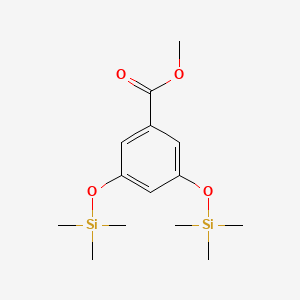

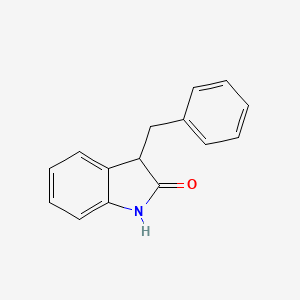
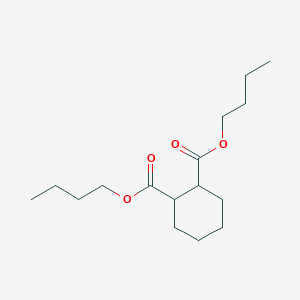
![2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol](/img/structure/B1615006.png)


